molecular formula C15H32N2O3Si B3120630 tert-Butyl N-[(3R,4S)-4-[(tert-Butyldimethylsilyl)oxy]pyrrolidin-3-yl]carbamate CAS No. 267234-20-8

tert-Butyl N-[(3R,4S)-4-[(tert-Butyldimethylsilyl)oxy]pyrrolidin-3-yl]carbamate

Cat. No.: B3120630
CAS No.: 267234-20-8
M. Wt: 316.51 g/mol
InChI Key: MWUDIPUCAFJKAU-NEPJUHHUSA-N
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Description

tert-Butyl N-[(3R,4S)-4-[(tert-Butyldimethylsilyl)oxy]pyrrolidin-3-yl]carbamate is a complex organic compound with significant applications in various fields of scientific research. It is characterized by the presence of a tert-butyl group, a dimethylsilyl group, and a pyrrolidine ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of tert-Butyl N-[(3R,4S)-4-[(tert-Butyldimethylsilyl)oxy]pyrrolidin-3-yl]carbamate typically involves multiple steps, including the protection of functional groups and the formation of the pyrrolidine ring. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

tert-Butyl N-[(3R,4S)-4-[(tert-Butyldimethylsilyl)oxy]pyrrolidin-3-yl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl N-[(3R,4S)-4-[(tert-Butyldimethylsilyl)oxy]pyrrolidin-3-yl]carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl N-[(3R,4S)-4-[(tert-Butyldimethylsilyl)oxy]pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The presence of the tert-butyl and dimethylsilyl groups can influence its reactivity and binding affinity to various biomolecules. The compound may exert its effects through the modulation of enzymatic activity or by acting as a substrate or inhibitor in biochemical pathways .

Comparison with Similar Compounds

Similar compounds to tert-Butyl N-[(3R,4S)-4-[(tert-Butyldimethylsilyl)oxy]pyrrolidin-3-yl]carbamate include other carbamates and silyl-protected amines. the unique combination of the tert-butyl and dimethylsilyl groups, along with the specific stereochemistry of the pyrrolidine ring, distinguishes it from other compounds. This uniqueness contributes to its specific reactivity and applications in various fields .

Properties

IUPAC Name

tert-butyl N-[(3R,4S)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32N2O3Si/c1-14(2,3)19-13(18)17-11-9-16-10-12(11)20-21(7,8)15(4,5)6/h11-12,16H,9-10H2,1-8H3,(H,17,18)/t11-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUDIPUCAFJKAU-NEPJUHHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNC[C@@H]1O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32N2O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl N-[(3R,4S)-4-[(tert-Butyldimethylsilyl)oxy]pyrrolidin-3-yl]carbamate
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tert-Butyl N-[(3R,4S)-4-[(tert-Butyldimethylsilyl)oxy]pyrrolidin-3-yl]carbamate
Reactant of Route 3
tert-Butyl N-[(3R,4S)-4-[(tert-Butyldimethylsilyl)oxy]pyrrolidin-3-yl]carbamate
Reactant of Route 4
tert-Butyl N-[(3R,4S)-4-[(tert-Butyldimethylsilyl)oxy]pyrrolidin-3-yl]carbamate
Reactant of Route 5
tert-Butyl N-[(3R,4S)-4-[(tert-Butyldimethylsilyl)oxy]pyrrolidin-3-yl]carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl N-[(3R,4S)-4-[(tert-Butyldimethylsilyl)oxy]pyrrolidin-3-yl]carbamate

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